2-Amino-4-(ethylsulfinyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(ethylsulfinyl)butanoic acid is a sulfur-containing amino acid derivative It is known for its unique structural properties, which include an amino group, a carboxyl group, and an ethylsulfinyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-amino-4-(methylsulfanyl)butanoic acid with an oxidizing agent to convert the methylsulfanyl group to an ethylsulfinyl group . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Amino-4-(ethylsulfinyl)butanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(ethylsulfinyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The ethylsulfinyl group can be reduced back to the sulfanyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
2-Amino-4-(ethylsulfinyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for studying sulfur-containing amino acids and their roles in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-4-(ethylsulfinyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfinyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the amino and carboxyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylsulfanyl)butanoic acid: Similar in structure but with a methylsulfanyl group instead of an ethylsulfinyl group.
2-Amino-4-(methylsulfonyl)butanoic acid: Contains a sulfonyl group, making it more oxidized compared to the ethylsulfinyl derivative.
2-Amino-4-(ethylthio)butanoic acid: Similar but with an ethylthio group instead of an ethylsulfinyl group.
Uniqueness
2-Amino-4-(ethylsulfinyl)butanoic acid is unique due to its specific ethylsulfinyl group, which imparts distinct chemical and biological properties. This makes it valuable for studying redox reactions and developing new therapeutic agents.
Properties
IUPAC Name |
2-amino-4-ethylsulfinylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-2-11(10)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZVOWDXHLTCLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286452 |
Source
|
Record name | 2-amino-4-(ethylsulfinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-21-6 |
Source
|
Record name | NSC45845 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4-(ethylsulfinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.